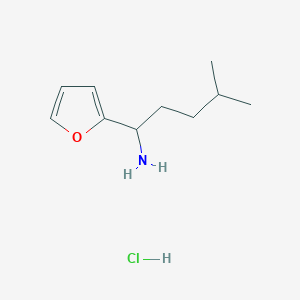

1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(furan-2-yl)-4-methylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.ClH/c1-8(2)5-6-9(11)10-4-3-7-12-10;/h3-4,7-9H,5-6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXWRQZUOGEOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C1=CC=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Furan Ring

The furan ring is typically synthesized via the Paal-Knorr synthesis , a classical method involving the cyclization of 1,4-dicarbonyl compounds under acidic or dehydrating conditions to form the furan heterocycle. This step is foundational as the furan ring is the core aromatic heterocycle of the target molecule.

Construction of the Pentane Side Chain and Introduction of the Amine Group

The pentane chain with a methyl substituent at the 4-position and an amine at the 1-position is introduced through reductive amination or related amination strategies:

Reductive amination of the corresponding ketone or aldehyde precursors is the most common approach. The key intermediate, such as 1-(furan-2-yl)-4-methylpentan-1-one or its aldehyde analog, is reacted with ammonia or a primary amine under reductive conditions using mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). This converts the carbonyl group to the corresponding amine.

Typical reaction conditions involve stirring the ketone or aldehyde with the amine source and reducing agent in methanol or dichloromethane at room temperature for 16–24 hours, followed by workup and purification.

The amine is then converted to its hydrochloride salt by treatment with ethereal or aqueous hydrochloric acid, facilitating isolation as a solid crystalline compound.

Detailed General Procedure for Reductive Amination

Based on literature protocols adapted for similar furan-containing amines:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dissolve amine precursor (0.5 mmol) in MeOH (5 mL) | Prepare solution of the carbonyl compound (aldehyde or ketone) |

| 2 | Add aldehyde (0.75 mmol), AcOH (catalytic), and NaBH3CN (0.75 mmol) | Reductive amination mixture; AcOH facilitates imine formation |

| 3 | Stir at 20 °C for 16 hours | Reaction proceeds to amine formation |

| 4 | Concentrate mixture and partition between saturated aqueous NaHCO3 and CH2Cl2 | Extract organic product |

| 5 | Dry organic layer over Na2SO4, filter, concentrate | Purify crude amine |

| 6 | Treat with 2 M HCl in ether to precipitate hydrochloride salt | Isolate final product as hydrochloride solid |

This method yields the primary amine with high purity and good yield, suitable for further applications.

Alternative Synthetic Routes and Precursors

Friedel-Crafts acylation of furan or substituted toluene derivatives can be used to prepare α-bromoketone intermediates, which upon nucleophilic substitution with amines yield the target amine derivatives.

Boronic acid intermediates such as (5-formylfuran-2-yl)boronic acid can be reacted with methylamine followed by NaBH4 reduction to form aminomethyl-furan derivatives, which can be elaborated into the target compound.

Formation of Hydrochloride Salt

The free base amine is converted into the hydrochloride salt by treatment with ethereal or aqueous hydrochloric acid. This step improves compound stability, crystallinity, and handling properties. The salt is isolated by filtration and recrystallization from ethanol/ether mixtures to obtain analytically pure material.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Furan ring synthesis | Paal-Knorr cyclization of 1,4-dicarbonyl | Formation of furan heterocycle | Established method for furan formation |

| Side chain construction | Friedel-Crafts acylation or boronic acid intermediates | Introduction of pentane chain with ketone/aldehyde | Provides carbonyl precursor for amination |

| Reductive amination | NaBH3CN or NaBH(OAc)3, amine source, AcOH, MeOH/DCM, RT | Conversion of carbonyl to primary amine | Mild conditions, high selectivity |

| Salt formation | 2 M HCl in ether or aqueous solution | Formation of hydrochloride salt | Enhances stability and crystallinity |

Research Findings and Optimization

Reaction parameters such as hydrogen pressure, catalyst loading, and reaction time are critical in related amination reactions to maximize yield and minimize side products. For example, catalytic hydrogenation using Ru/C under 30–40 bar H2 pressure and 16–20 hours reaction time can achieve yields up to 95% in analogous systems.

Purification is typically achieved by flash chromatography followed by recrystallization. Analytical techniques such as NMR, MS, and HPLC confirm structure and purity.

Analytical Characterization (Brief Overview)

NMR Spectroscopy: Characteristic peaks for amine protons and methyl groups confirm structure.

Mass Spectrometry: Molecular ion peaks consistent with the hydrochloride salt.

HPLC: Used to assess purity and confirm retention times.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Furan-2,5-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Substituted amine derivatives.

Scientific Research Applications

1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biological Studies: It is used in studies investigating the biological activity of furan derivatives, including their antimicrobial and anticancer properties.

Industrial Applications: The compound is used in the development of novel materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amine group can form hydrogen bonds and other interactions with target molecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds are selected for comparison based on shared features such as aromatic/heteroaromatic substituents, aliphatic chain length, and substituent positions.

Molecular and Structural Comparisons

Table 1: Key Molecular Parameters

Key Observations:

Chain Length and Substituent Position :

- The target compound’s pentan backbone contrasts with shorter-chain analogs like 1-(furan-2-yl)-2-methylpropan-1-amine HCl (propan backbone). Longer chains may enhance lipophilicity and alter solubility profiles.

- The methyl group at C4 in the target compound introduces steric hindrance distinct from C2-methyl or C4-methoxy analogs .

Aromatic vs. Heteroaromatic Substituents :

Physicochemical and Commercial Considerations

- Solubility : Methoxy-substituted amines (e.g., 4-methoxy-4-methylpentan-1-amine HCl) are likely more water-soluble than purely aliphatic or aromatic analogs due to increased polarity .

- Market Data : Compounds like 2-phenyl-1-propanamine HCl have documented commercial consumption patterns, emphasizing the industrial relevance of structurally simple amines .

Biological Activity

Overview

1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride is an organic compound characterized by a furan ring, a pentane chain, and an amine group. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

The compound features a furan ring, which is a five-membered aromatic structure containing one oxygen atom. The synthesis typically involves several steps:

- Formation of the Furan Ring : Achieved through methods like the Paal-Knorr synthesis.

- Alkylation : The furan ring is alkylated using 4-chloromethylpentane under basic conditions.

- Amination : Introduction of the amine group to form 1-(Furan-2-yl)-4-methylpentan-1-amine.

- Hydrochloride Formation : Treatment with hydrochloric acid yields the hydrochloride salt.

These synthetic routes are crucial for producing the compound for biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of furan compounds often demonstrate efficacy against various bacterial strains and fungi. In particular, this compound has been noted for its potential in combating resistant strains of bacteria, which is critical in the current landscape of antibiotic resistance.

Anticancer Activity

The compound's anticancer properties have also been investigated. Initial studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, in vitro experiments have demonstrated that furan derivatives can interact with cellular pathways that regulate growth and apoptosis, leading to reduced viability in cancer cell lines .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The amine group can form hydrogen bonds with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may modulate receptor activities involved in neurotransmission and inflammation, suggesting its utility in neurological disorders .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride | Shorter alkyl chain | Moderate antimicrobial activity |

| 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride | Altered methyl position | Enhanced anticancer properties |

| 1-(Furan-2-yl)-5-methylhexan-1-amine hydrochloride | Longer alkyl chain | Potentially increased toxicity |

This table highlights how structural variations influence biological activity and potential applications.

Case Studies and Research Findings

Several studies have provided insights into the biological effects of this compound:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that furan derivatives could inhibit the growth of Escherichia coli and Staphylococcus aureus, with this compound showing particularly robust activity against resistant strains .

- Anticancer Research : In vitro studies reported in Cancer Letters indicated that this compound could induce apoptosis in human breast cancer cells via mitochondrial pathways .

- Neuropharmacological Effects : Research highlighted in Neuroscience Letters suggested potential neuroprotective effects, where the compound modulated neurotransmitter levels, indicating its promise for treating neurodegenerative diseases .

Q & A

Q. What are the key steps in synthesizing 1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride?

The synthesis typically involves:

- Furan ring formation : Via Paal-Knorr synthesis using 1,4-dicarbonyl precursors under acidic conditions.

- Reductive amination : Reacting the furan-containing carbonyl compound (e.g., furan-2-carbaldehyde) with 4-methylpentan-1-amine using sodium cyanoborohydride (NaBH3CN) in methanol.

- Hydrochloride salt formation : Treating the free amine with HCl in anhydrous ether . Key conditions include inert atmospheres (N2/Ar) to prevent oxidation and controlled pH during amination .

Q. How is the compound characterized for purity and structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., furan ring protons at δ 6.2–7.4 ppm, methyl groups at δ 1.0–1.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+) at m/z 170.12 (free amine) and 206.59 (hydrochloride).

- HPLC : Purity >98% is achieved using C18 columns with acetonitrile/water gradients .

Q. What solvent systems are optimal for solubility in biological assays?

The hydrochloride salt enhances water solubility. For in vitro studies:

- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4.

- Organic co-solvents : ≤5% DMSO or ethanol for stock solutions. Solubility should be validated via UV-Vis spectroscopy (λmax ~260 nm) .

Q. What storage conditions ensure compound stability?

- Temperature : Store at –20°C in airtight, light-resistant vials.

- Moisture control : Use desiccants (e.g., silica gel) to prevent hydrolysis.

- Stability monitoring : Regular HPLC checks every 6 months to detect degradation .

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during weighing and synthesis.

- Waste disposal : Neutralize with 10% acetic acid before incineration .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in reductive amination.

- Circular Dichroism (CD) : Validate enantiomeric excess (>99%) post-synthesis .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Substituent modification : Introduce halogens (e.g., F, Cl) at the furan 5-position or vary the methyl group in the pentanamine chain.

- Biological assays : Test antimicrobial activity (MIC against S. aureus), receptor binding (e.g., serotonin receptors via radioligand assays), and metabolic stability (CYP450 isoforms) .

Q. What computational methods predict binding modes to biological targets?

- Molecular docking : Use AutoDock Vina with receptor structures (e.g., 5-HT2A, PDB ID: 6WGT).

- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes.

- QSAR models : Train on furan derivatives’ logP and IC50 data to predict activity .

Q. How to address contradictions in reported biological activity data?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, SH-SY5Y) with standardized protocols.

- Off-target screening : Use kinase/GPCR panels to identify confounding interactions.

- Meta-analysis : Compare datasets via statistical tools (e.g., GraphPad Prism) to resolve variability .

Q. What strategies improve low yields in the final synthesis step?

- Catalyst optimization : Replace NaBH3CN with Pd/C hydrogenation for milder conditions.

- Temperature control : Reduce exothermic side reactions by maintaining ≤0°C during HCl salt formation.

- Purification : Use flash chromatography (silica gel, 10% MeOH/DCM) to isolate the product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.